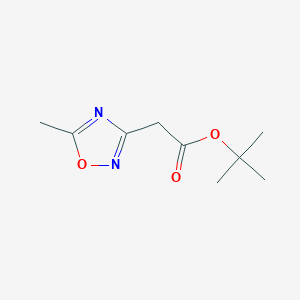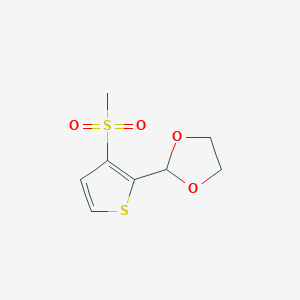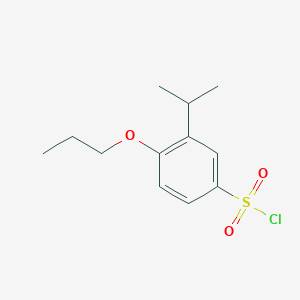
(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring and a pyridine ring connected by an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the acrylamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Pyridine Ring Introduction:
Acrylamide Group Addition: Finally, the acrylamide group is introduced via a condensation reaction with an appropriate acrylamide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the acrylamide group to an amine or alcohol.
Substitution: The thiazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of histone deacetylases, particularly HDAC8, which is implicated in cancer and other diseases.
Biological Research: The compound is used to investigate the role of specific enzymes in cellular processes and disease mechanisms.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression and protein function, leading to various biological effects. The pathways involved in these processes are complex and may include epigenetic regulation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in lymphoma therapy.
Belinostat: A hydroxamic acid-based inhibitor of histone deacetylases used in peripheral T-cell lymphoma.
Uniqueness
(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide is unique due to its specific structure, which allows for selective inhibition of HDAC8. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other histone deacetylase inhibitors .
Propriétés
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-8-17-12(14-9)15-11(16)3-2-10-4-6-13-7-5-10/h2-8H,1H3,(H,14,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROGVICUYLNOQO-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2536684.png)
![N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2536687.png)
![5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2536688.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2536690.png)
![4-[butyl(ethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2536691.png)


![hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B2536698.png)
![N-(3,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2536702.png)

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2536704.png)

